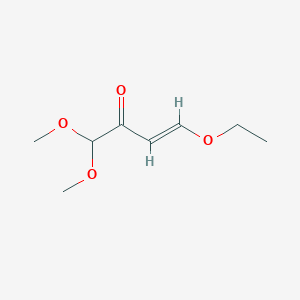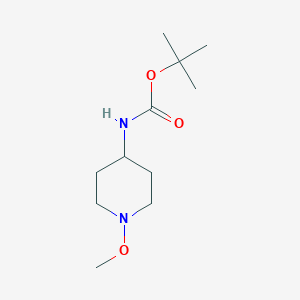
4-Ethoxy-1,1-dimethoxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1,1-dimethoxybut-3-en-2-one is an organic compound with the molecular formula C8H14O4 It is a derivative of butenone, characterized by the presence of ethoxy and dimethoxy functional groups
Preparation Methods
The synthesis of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one typically involves the reaction of ethyl vinyl ether with dimethyl acetal in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Ethoxy-1,1-dimethoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or dimethoxy groups with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Addition: It can undergo addition reactions with organometallic reagents like Grignard reagents to form new carbon-carbon bonds.
Scientific Research Applications
4-Ethoxy-1,1-dimethoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving butenone derivatives.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1-dimethoxybut-3-en-2-one involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation or reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, contributing to the compound’s overall biological and chemical effects.
Comparison with Similar Compounds
4-Ethoxy-1,1-dimethoxybut-3-en-2-one can be compared with similar compounds such as:
4-Dimethylamino-1,1-dimethoxybut-3-en-2-one: This compound has a dimethylamino group instead of an ethoxy group, leading to different chemical reactivity and applications.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: The presence of trifluoromethyl groups in this compound imparts unique electronic properties, making it useful in different chemical contexts.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one:
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1-dimethoxybut-3-en-2-one |
InChI |
InChI=1S/C8H14O4/c1-4-12-6-5-7(9)8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ |
InChI Key |
ABFLYMKMOPWLDV-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C(OC)OC |
Canonical SMILES |
CCOC=CC(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)






![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)

![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B13489128.png)

